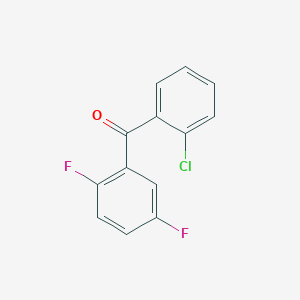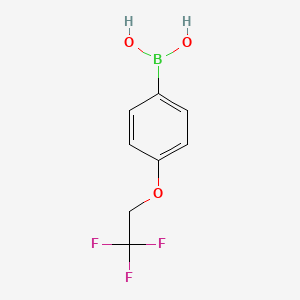
Acide 4-(2,2,2-trifluoroéthoxy)phénylboronique
Vue d'ensemble
Description
4-(2,2,2-Trifluoroethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C8H8BF3O3 and its molecular weight is 219.96 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,2,2-Trifluoroethoxy)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2,2,2-Trifluoroethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2,2-Trifluoroethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire de synthèse organique
“Acide 4-(2,2,2-trifluoroéthoxy)phénylboronique” peut être utilisé comme intermédiaire de synthèse organique . Cela signifie qu’il peut être utilisé dans la production d’une large gamme de composés organiques, servant de composant crucial dans diverses réactions chimiques.
Intermédiaire pharmaceutique
Ce composé sert également d’intermédiaire pharmaceutique , ce qui implique son utilisation dans la production de divers médicaments pharmaceutiques. Les médicaments spécifiques qui utilisent ce composé comme intermédiaire peuvent varier considérablement, en fonction de la structure chimique du médicament et de son mécanisme d’action.
Inhibiteurs de la lactate déshydrogénase
Le composé est impliqué dans la synthèse de molécules biologiquement actives, y compris les inhibiteurs de la lactate déshydrogénase . Ces inhibiteurs peuvent être utilisés contre la prolifération des cellules cancéreuses, offrant une voie potentielle pour le traitement du cancer.
Inhibition du PAI-1
Il est également utilisé dans la synthèse de dérivés d’acide nitro-phénoxybenzoïque pour l’inhibition du PAI-1 . Le PAI-1 est une protéine qui joue un rôle dans la régulation de la coagulation sanguine, et les inhibiteurs du PAI-1 ont des applications thérapeutiques potentielles dans des affections telles que la thrombose et la fibrose.
Médicaments antituberculeux
Le composé est utilisé dans la synthèse d’analogues du PA-824 pour une utilisation comme médicaments antituberculeux . La tuberculose est une maladie infectieuse grave, et le développement de nouveaux médicaments est crucial dans la lutte contre les souches résistantes aux médicaments de la maladie.
Modulateurs de la protéine du neurone moteur de survie
Enfin, “this compound” est utilisé dans la synthèse de modulateurs de la protéine du neurone moteur de survie . Ces modulateurs ont des applications potentielles dans le traitement de l’amyotrophie spinale, une maladie génétique caractérisée par la perte de neurones moteurs et une atrophie musculaire progressive.
Mécanisme D'action
Target of Action
It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific context of its use.
Action Environment
The action of 4-(2,2,2-Trifluoroethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, it’s important to avoid dust formation as it may cause skin and eye irritation, and respiratory discomfort .
Analyse Biochimique
Biochemical Properties
4-(2,2,2-Trifluoroethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. These esters are crucial intermediates in the synthesis of complex organic molecules. The compound interacts with enzymes such as lactate dehydrogenase and proteins involved in cellular metabolism. The nature of these interactions often involves the formation of reversible covalent bonds with diols and other hydroxyl-containing biomolecules, facilitating various biochemical transformations .
Cellular Effects
The effects of 4-(2,2,2-Trifluoroethoxy)phenylboronic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes, leading to altered metabolic flux and changes in metabolite levels. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 4-(2,2,2-Trifluoroethoxy)phenylboronic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. This binding often involves the formation of covalent bonds with specific amino acid residues, leading to changes in enzyme conformation and function. The compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are critical for understanding the compound’s role in various biochemical pathways .
Dosage Effects in Animal Models
The effects of 4-(2,2,2-Trifluoroethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
4-(2,2,2-Trifluoroethoxy)phenylboronic acid is involved in several metabolic pathways. It interacts with enzymes such as lactate dehydrogenase and other dehydrogenases, influencing metabolic flux and metabolite levels. The compound can also affect the activity of cofactors such as NADH and NADPH, further modulating cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, 4-(2,2,2-Trifluoroethoxy)phenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 4-(2,2,2-Trifluoroethoxy)phenylboronic acid is an important aspect of its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-3-1-6(2-4-7)9(13)14/h1-4,13-14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRAMTYYMNLVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655550 | |
| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886536-37-4 | |
| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


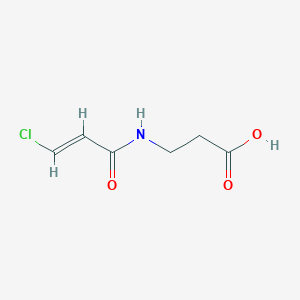
![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)
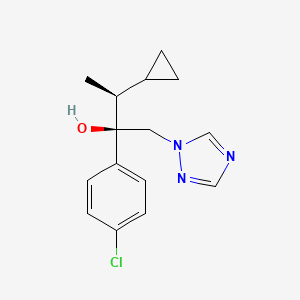
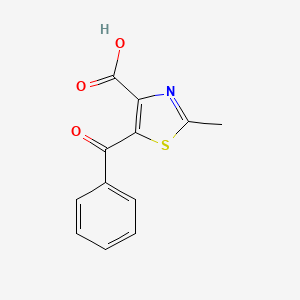

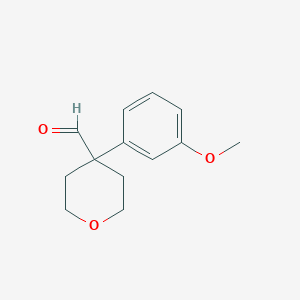
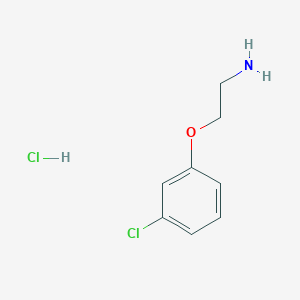
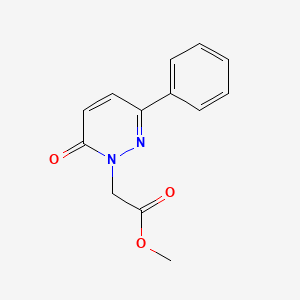
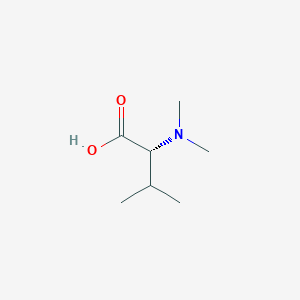
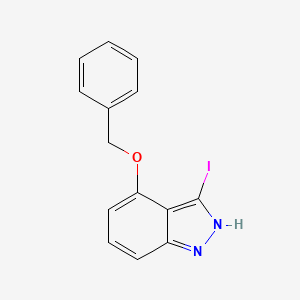

![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)
